molecular formula C18H15N3O2 B5299623 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione

3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione

Cat. No. B5299623
M. Wt: 305.3 g/mol
InChI Key: PACIHZNFIBGOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MBP belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the cell. This compound has been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been found to inhibit the production of reactive oxygen species, which can cause cellular damage. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It is also soluble in a range of solvents, making it easy to work with. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione. One area of interest is its potential as an anti-cancer agent. Further studies are needed to investigate its efficacy in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as a neuroprotective agent. This compound has been found to have neuroprotective effects in vitro, and further studies are needed to investigate its potential in vivo. Additionally, there is potential for this compound to be used in combination with other drugs to enhance its efficacy and reduce its toxicity.

Scientific Research Applications

3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential applications in the field of medicine. It has been shown to possess significant anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis by targeting the mitochondria. It has also been shown to have neuroprotective effects and can prevent oxidative stress-induced damage to neurons. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-(2-methylbenzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-12-19-14-9-5-6-10-15(14)20(12)16-11-17(22)21(18(16)23)13-7-3-2-4-8-13/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACIHZNFIBGOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione
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3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione
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3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione
Reactant of Route 6
3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione

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